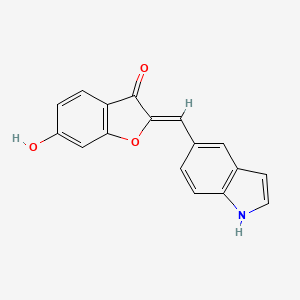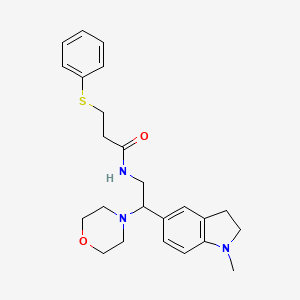![molecular formula C25H19N3O5 B2966617 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877656-33-2](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is an intricate organic compound that boasts a distinctive and complex structure. Its synthesis is a fascinating topic within the realm of organic chemistry, and it has potential applications across various scientific fields. Let's delve into the details.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine:
Starting materials: phenyl derivatives and appropriate furobenzopyrimidine precursors.
Reagents: Commonly involve acids or bases to catalyze the reaction, as well as organic solvents such as dichloromethane or ethanol.
Conditions: Refluxing temperatures, sometimes under an inert atmosphere to prevent side reactions.
Formation of N-(3-methoxyphenyl)acetamide:
Starting materials: 3-methoxyaniline and acetic anhydride.
Reagents: Acetic anhydride and bases like pyridine to facilitate the acylation.
Conditions: Mild heating to ensure complete reaction.
Industrial Production Methods:
Industrial-scale production may involve continuous flow processes, optimized for large-scale output.
Catalysts and automated systems are employed to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Can undergo mild oxidation to introduce functional groups.
Reduction: Reduction reactions may be employed to modify its molecular framework.
Substitution: The benzene ring and methoxy group make it susceptible to electrophilic and nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: KMnO₄, Na₂Cr₂O₇.
Reduction: NaBH₄, LiAlH₄.
Substitution: Br₂ for bromination, HNO₃ for nitration.
Major Products:
Depending on the reaction, major products include various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Serves as a building block for more complex organic molecules.
Utilized in the synthesis of heterocyclic compounds.
Biology:
Potential in studying enzyme interactions due to its unique structure.
Can be used to develop molecular probes.
Medicine:
May have therapeutic properties, such as anti-inflammatory or anti-cancer activities, pending further research.
Industry:
Useful as a precursor for specialty chemicals.
Application in the production of dyes and pigments.
Mécanisme D'action
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its complex structure allows it to fit into active sites or binding pockets of these targets, influencing biological pathways.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Interference with receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
2,4-dioxo-3-phenyl derivatives.
Benzofuro[3,2-d]pyrimidines.
Analogous acetamides with varying substituents.
The unique properties of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide continue to make it an interesting subject of scientific investigation.
Propriétés
Numéro CAS |
877656-33-2 |
|---|---|
Formule moléculaire |
C25H19N3O5 |
Poids moléculaire |
441.443 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-11-7-8-16(14-18)26-21(29)15-27-22-19-12-5-6-13-20(19)33-23(22)24(30)28(25(27)31)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |
Clé InChI |
NLOGOWPWRSVTQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2966534.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)



![2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2966543.png)
![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)
![Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966545.png)
![3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)

![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)



